molecular formula C15H17BrN2O3 B3757267 Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate

Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate

Cat. No.: B3757267
M. Wt: 353.21 g/mol
InChI Key: VBIRLOQFUVIMHV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method starts with the bromination of quinoline-3-carboxylate to introduce the bromine atom at the 6-position. This is followed by the introduction of the hydroxypropylamino group at the 4-position through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include bromine, hydroxypropylamine, and ethyl alcohol. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce simpler quinoline compounds.

Scientific Research Applications

Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Ethyl 6-bromo-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylate is unique due to the presence of the hydroxypropylamino group at the 4-position, which imparts distinct chemical and biological properties. This differentiates it from other quinoline derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6-bromo-4-(3-hydroxypropylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-2-21-15(20)12-9-18-13-5-4-10(16)8-11(13)14(12)17-6-3-7-19/h4-5,8-9,19H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRLOQFUVIMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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